molecular formula C14H19NO4 B7920092 benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

Cat. No.: B7920092
M. Wt: 265.30 g/mol
InChI Key: VICHPMOTOIELKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a hydroxy-ethoxy group and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Acid or base catalysts for transesterification.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of different ester derivatives.

Scientific Research Applications

benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy-ethoxy group can participate in hydrogen bonding, while the benzyl ester group can enhance lipophilicity, facilitating membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets.

Biological Activity

Benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₁₃H₁₉NO₃
Molecular Weight : 235.28 g/mol
CAS Number : 315718-05-9

The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a benzyl ester, contributing to its chemical versatility. The presence of the hydroxyl group allows for various chemical reactions, making it a valuable building block for organic synthesis.

Synthesis

The synthesis of this compound typically involves multi-step processes that require careful optimization to achieve high yields and purity. The synthetic pathway includes the formation of the pyrrolidine ring followed by the introduction of the benzyl ester and hydroxymethyl groups.

Biological Activity

Research on the biological activity of this compound is still limited but suggests several potential pharmacological properties:

  • Neurotransmitter Receptor Interaction : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, although detailed pharmacological profiling is necessary to confirm these interactions .
  • Potential Therapeutic Applications : Compounds with similar structures have been investigated for their effects on various biological targets, suggesting that this compound could possess similar therapeutic properties .

Interaction Studies

Research indicates that this compound may exhibit binding affinity to specific biological targets. However, the exact mechanism of action remains unclear. Further studies are required to elucidate its specific biological mechanisms and therapeutic applications .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityReferences
This compoundPyrrolidine ring, hydroxymethyl groupPotential neurotransmitter interaction
Benzyl sulfidesSulfur-containing compoundsCytotoxicity in hepatocytes
Cysteine protease inhibitorsVarious substitutions on pyrrolidine ringInhibition of cysteine proteases

Properties

IUPAC Name

benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c16-8-9-18-13-6-7-15(10-13)14(17)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICHPMOTOIELKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OCCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.